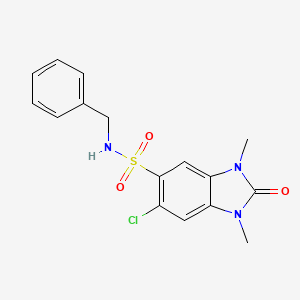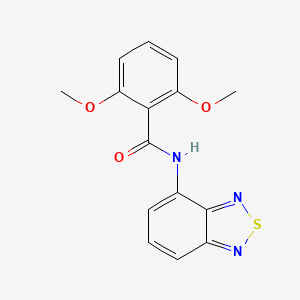![molecular formula C12H10BrN3 B14942764 4-bromo-5-[(E)-2-(dimethylamino)ethenyl]benzene-1,2-dicarbonitrile](/img/structure/B14942764.png)
4-bromo-5-[(E)-2-(dimethylamino)ethenyl]benzene-1,2-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-BROMO-2-CYANO-5-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]PHENYL CYANIDE is an organic compound that features a bromine atom, two cyano groups, and a dimethylamino group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-CYANO-5-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]PHENYL CYANIDE can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions typically include the use of palladium catalysts, boron reagents, and appropriate solvents to facilitate the coupling process .
Análisis De Reacciones Químicas
Types of Reactions
4-BROMO-2-CYANO-5-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]PHENYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
4-BROMO-2-CYANO-5-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]PHENYL CYANIDE has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Industry: It can be utilized in the production of advanced materials and electronic components due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 4-BROMO-2-CYANO-5-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]PHENYL CYANIDE exerts its effects involves interactions with molecular targets and pathways. The cyano groups and dimethylamino group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and molecular targets, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-BROMO-2-CYANO-5-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]PHENYL CYANIDE: shares similarities with other cyano-substituted phenyl compounds and brominated aromatic compounds.
2-CYANO-5-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]PHENYL CYANIDE: Lacks the bromine atom but has similar structural features.
4-BROMO-2-CYANO-5-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]PHENYL AMINE: Contains an amine group instead of a cyano group.
Uniqueness
The presence of both cyano groups and a bromine atom in 4-BROMO-2-CYANO-5-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]PHENYL CYANIDE makes it unique compared to other similar compounds
Propiedades
Fórmula molecular |
C12H10BrN3 |
|---|---|
Peso molecular |
276.13 g/mol |
Nombre IUPAC |
4-bromo-5-[(E)-2-(dimethylamino)ethenyl]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H10BrN3/c1-16(2)4-3-9-5-10(7-14)11(8-15)6-12(9)13/h3-6H,1-2H3/b4-3+ |
Clave InChI |
COXJPCXNCSKRJG-ONEGZZNKSA-N |
SMILES isomérico |
CN(C)/C=C/C1=CC(=C(C=C1Br)C#N)C#N |
SMILES canónico |
CN(C)C=CC1=CC(=C(C=C1Br)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14942684.png)
![2-Ethyl-7-(4-hydroxy-3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14942687.png)
![Ethyl 6-[(4-chlorophenyl)carbonyl]-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14942696.png)
![Methyl 4-[(2,3-dichlorophenyl)amino]-4-oxo-3-(pyrrolidin-1-yl)butanoate](/img/structure/B14942699.png)


![N-(3-fluorobenzyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14942713.png)
![(2-{[(2Z)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}phenyl)(diphenyl)methyl acetate](/img/structure/B14942718.png)
![{5-[3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B14942723.png)
![2,4-diamino-5-(4-ethoxy-3-methoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B14942731.png)
![1-(4-Chlorophenyl)-N~2~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B14942738.png)
![3-(2,6-dichlorobenzyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942744.png)
![6-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942774.png)
![2-[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B14942777.png)
